One area of research explores ENMD-2076's potential as a FLT3 inhibitor. FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase protein that plays a crucial role in the development of hematopoietic stem cells. Mutations in FLT3 are associated with certain types of leukemia. Studies have shown that ENMD-2076 exhibits inhibitory activity against FLT3 mutations, particularly the D835Y mutation, with an IC50 (half maximal inhibitory concentration) value in the nanomolar range [1].
[1] CovalentInDB: 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-styryl]pyrimidin-4-amine ()
ENMD-2076 is a novel, orally active small molecule kinase inhibitor primarily targeting the Aurora A kinase, along with several other kinases involved in angiogenesis and tumor growth, including the vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors. This compound exhibits a unique mechanism of action that disrupts multiple pathways critical for cancer cell proliferation and survival, making it a promising candidate in cancer therapy. Its chemical structure is characterized by a pyrimidine core substituted with various functional groups, enhancing its bioactivity against a range of solid tumors and hematologic malignancies .
There is no known mechanism of action for this specific compound.
ENMD-2076 exhibits significant biological activity, particularly in inhibiting tumor cell proliferation and inducing apoptosis. Preclinical studies have shown that it effectively inhibits the growth of various cancer cell lines, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma. The compound has been observed to induce tumor regression in xenograft models at well-tolerated doses, further supporting its potential as an effective anticancer agent .
The synthesis of ENMD-2076 involves several steps beginning with the preparation of the free base, which is then converted into a tartrate salt for improved solubility and bioavailability. The synthetic route includes the use of various reagents and solvents under controlled conditions to ensure high yield and purity. The detailed synthesis protocol has been documented in medicinal chemistry literature, emphasizing the importance of optimizing reaction conditions for achieving desired pharmacological properties .
ENMD-2076 is primarily investigated for its applications in oncology. Clinical trials have explored its efficacy in treating various cancers, including:
The compound's ability to inhibit angiogenesis alongside its antimitotic properties positions it as a multifaceted treatment option .
Interaction studies have revealed that ENMD-2076 not only inhibits Aurora A but also affects other kinases such as fibroblast growth factor receptor 1 and Flt3. These interactions lead to downstream effects on cellular signaling pathways involved in tumor growth and angiogenesis. Pharmacodynamic assessments indicate that treatment with ENMD-2076 results in decreased levels of soluble vascular endothelial growth factor receptor 2 post-treatment, highlighting its impact on angiogenic signaling .
Several compounds share similarities with ENMD-2076 in terms of their kinase inhibition profiles and therapeutic applications. Below is a comparison with notable compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Axitinib | VEGFR1, VEGFR2, VEGFR3 | Primarily an antiangiogenic agent used for renal cell carcinoma. |
Erlotinib | Epidermal Growth Factor Receptor | Focuses on blocking epidermal growth factor signaling in lung cancer. |
Sorafenib | Raf kinase, VEGFR2 | Multi-targeted therapy for renal cell carcinoma and hepatocellular carcinoma. |
Lapatinib | Human Epidermal Growth Factor Receptor 2 | Dual inhibitor targeting both HER2 and epidermal growth factor receptor pathways. |
ENMD-2076 stands out due to its dual action as both an Aurora A kinase inhibitor and an antiangiogenic agent, which is less common among similar compounds . Its selectivity for Aurora A over Aurora B enhances its therapeutic potential while minimizing off-target effects.
ENMD-2076 is a synthetic small molecule with unique chemical characteristics that have made it the subject of extensive research. The compound's full chemical name is 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine. It is identified in scientific literature by several synonyms including ENMD 2076 and ENMD-981693.
The free base form of ENMD-2076 is registered under Chemical Abstracts Service (CAS) number 934353-76-1, while its tartrate salt forms have been assigned CAS numbers 1453868-32-0 and 1291074-87-7. For chemical database indexing purposes, ENMD-2076 can be uniquely identified by its InChIKey: BLQYVHBZHAISJM-CMDGGOBGSA-N.
Identifier | Value |
---|---|
Chemical Name | 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
Common Synonyms | ENMD-2076, ENMD 2076, ENMD-981693 |
CAS Number (Free Base) | 934353-76-1 |
CAS Number (Tartrate Salt) | 1453868-32-0, 1291074-87-7 |
InChIKey | BLQYVHBZHAISJM-CMDGGOBGSA-N |
The free base form of ENMD-2076 possesses a molecular formula of C21H25N7, indicating the presence of 21 carbon atoms, 25 hydrogen atoms, and 7 nitrogen atoms. This composition results in a molecular weight of approximately 375.47 g/mol.
Structurally, ENMD-2076 features a pyrimidine scaffold as its core structural element with various functional group substitutions that contribute to its chemical identity and properties. The molecule contains a phenyl group connected to the pyrimidine core through an ethylene bridge in the E-configuration (trans). Additionally, it incorporates a methylpyrazole group and a methylpiperazine moiety attached to the pyrimidine ring at specific positions.
The linear representation of ENMD-2076's two-dimensional structure can be expressed using the canonical Simplified Molecular Input Line Entry System (SMILES) notation:
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C
Property | Value |
---|---|
Molecular Formula | C21H25N7 |
Molecular Weight | 375.47 g/mol |
SMILES Notation | CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C |
The tartrate salt form of ENMD-2076 is created by combining the free base with L-(+)-tartaric acid, yielding a compound with the molecular formula C25H31N7O6. This salt formation increases the molecular weight to approximately 525.6 g/mol.
The salt formation involves an acid-base reaction between the basic nitrogen atoms in ENMD-2076 and the carboxylic acid groups of tartaric acid. Specifically, the L-(+)-tartaric acid salt is formed, also referred to as (2R,3R)-2,3-dihydroxybutanedioic acid in combination with the ENMD-2076 base. This tartrate salt formation significantly alters the physicochemical properties of the compound, particularly enhancing its solubility and stability characteristics.
Property | Value |
---|---|
Molecular Formula | C25H31N7O6 |
Molecular Weight | 525.6 g/mol |
Salt Type | L-(+)-tartaric acid salt |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
ENMD-2076 demonstrates distinct physicochemical properties that influence its behavior in various solvents and experimental systems. These properties are essential considerations for research applications and potential formulation development.
The solubility profile of ENMD-2076 varies significantly across different solvents. In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility, with reported values ranging from greater than 18.8 mg/mL to as high as 175.8 mg/mL. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions for experimental purposes.
In contrast, ENMD-2076 shows limited water solubility at approximately 1 mg/mL (2.66 mM). The compound is considered practically insoluble in ethanol, which is an important consideration for solvent selection in experimental protocols.
The relative density of ENMD-2076 has been reported as 1.267. This property provides information about the compound's mass-to-volume relationship, which can be relevant for certain analytical and formulation procedures.
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide (DMSO) | >18.8 mg/mL to 175.8 mg/mL |
Water | 1 mg/mL (2.66 mM) |
Ethanol | Insoluble or slightly soluble |
Relative Density | 1.267 |
The development of the tartrate salt form was specifically undertaken to enhance the solubility and stability characteristics of ENMD-2076, which are critical factors for both research applications and potential pharmaceutical development.
The synthesis of ENMD-2076 involves a multi-step process that begins with the preparation of the free base form, followed by conversion to the tartrate salt to improve its physicochemical properties.
The synthetic pathway typically employs standard organic chemistry techniques, including condensation reactions to form the core pyrimidine structure and attach the various substituent groups. One specific preparation method described in patent literature involves the reaction of 4,6-dichloro-5-nitro-2-[(E)-2-phenylvinyl]pyrimidine with appropriate reagents to introduce the methylpiperazine and methylpyrazole groups.
The specific stereochemistry of the ethylene bridge in the E-configuration (trans) must be carefully controlled during synthesis to ensure the correct structural arrangement. This stereochemical control is crucial for maintaining the intended chemical identity and properties of the final compound.
Purification of ENMD-2076 is accomplished through established methods such as recrystallization or chromatographic techniques. These purification steps are essential to remove synthetic by-products and ensure the high purity required for research applications.
The conversion of the free base to the tartrate salt involves an acid-base reaction with L-(+)-tartaric acid under controlled conditions. This salt formation process is designed to ensure complete conversion while maintaining the structural integrity of the ENMD-2076 molecule. The tartrate salt formation significantly enhances the compound's solubility and stability profiles, making it more suitable for various research applications.
Research protocols typically recommend storing ENMD-2076 at -20°C to maintain its chemical integrity over extended periods. For experimental use, stock solutions are commonly prepared in DMSO due to the compound's excellent solubility in this solvent, with sonication sometimes recommended to facilitate complete dissolution.